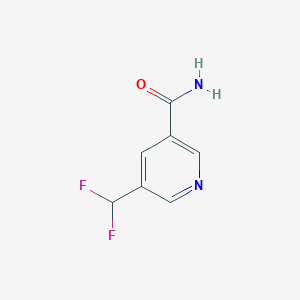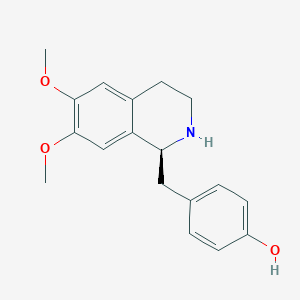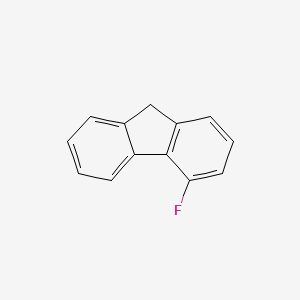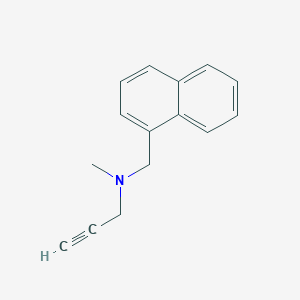![molecular formula C15H23NO B14750270 1-[2-(Benzyloxy)ethyl]azepane CAS No. 956-68-3](/img/structure/B14750270.png)
1-[2-(Benzyloxy)ethyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethyl]azepane typically involves the alkylation of azepane with a benzyloxyethyl halide. One common method includes the reaction of azepane with 2-(benzyloxy)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azepane ring can be reduced to form hexahydroazepine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
- Reduction of the azepane ring can produce hexahydroazepine derivatives.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[2-(Benzyloxy)ethyl]azepane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The azepane ring can provide structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.
Benzylamine: Contains a benzyl group attached to an amine, sharing the benzyloxy moiety.
Piperazine: A six-membered nitrogen-containing heterocycle with two nitrogen atoms.
Uniqueness: 1-[2-(Benzyloxy)ethyl]azepane is unique due to the combination of the azepane ring and the benzyloxy group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .
Properties
CAS No. |
956-68-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)azepane |
InChI |
InChI=1S/C15H23NO/c1-2-7-11-16(10-6-1)12-13-17-14-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
InChI Key |
FMRCLCUQJBCCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)

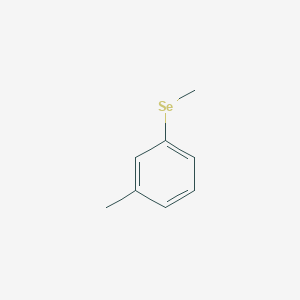
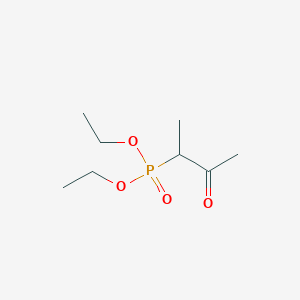
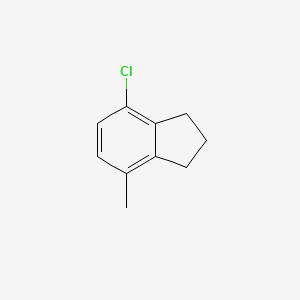
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)

